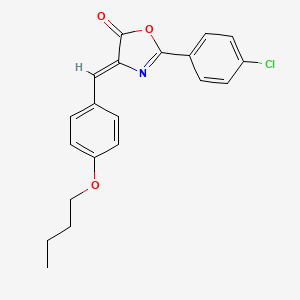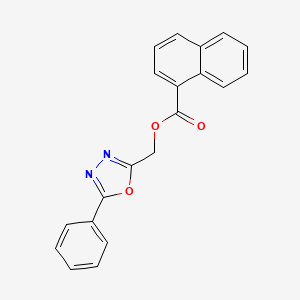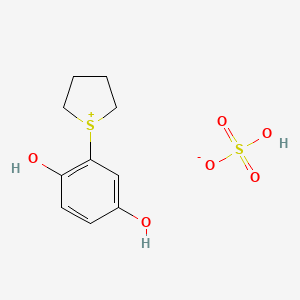![molecular formula C22H25N3O B4947390 (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4947390.png)
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound with a unique structure It features a bicyclo[221]hept-5-ene core, which is a norbornene derivative, and a pyridine ring substituted with a benzyl(methyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps:
Formation of the Bicyclo[2.2.1]hept-5-ene Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Carboxamide Group: The carboxylic acid derivative of the bicyclo[2.2.1]hept-5-ene core is converted to the corresponding amide using reagents like thionyl chloride followed by an amine.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the amide.
Substitution with Benzyl(methyl)amino Group: The final step involves the substitution of the pyridine ring with a benzyl(methyl)amino group, typically using a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to minimize human error and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially converting them to more saturated or reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace the benzyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyridine ring or carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It can also be used in the development of new diagnostic tools or therapeutic agents.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its structural features can impart desirable characteristics like increased stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of (1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but with an ester group instead of an amide.
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives: Various derivatives with different substituents on the pyridine ring or the bicyclo[2.2.1]hept-5-ene core.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique reactivity and biological activity. The presence of the bicyclo[2.2.1]hept-5-ene core, the pyridine ring, and the benzyl(methyl)amino group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(1R,2S,4R)-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(15-16-6-3-2-4-7-16)21-19(8-5-11-23-21)14-24-22(26)20-13-17-9-10-18(20)12-17/h2-11,17-18,20H,12-15H2,1H3,(H,24,26)/t17-,18+,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPXXQRZAZXEPC-HBFSDRIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)[C@H]3C[C@H]4C[C@@H]3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B4947313.png)
![(5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4947317.png)
![(5E)-5-benzylidene-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4947325.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B4947332.png)

![2-{[(2,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4947355.png)

![2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B4947371.png)

![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4947374.png)
![N-{3-[(3-chlorophenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4947378.png)
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(4-pyridinyl)methyl]malononitrile](/img/structure/B4947386.png)


